An In-depth Technical Guide to the Synthesis and Properties of Methyl 6-(hydroxymethyl)picolinate
An In-depth Technical Guide to the Synthesis and Properties of Methyl 6-(hydroxymethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-(hydroxymethyl)picolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridine core with ester and alcohol functionalities, make it a valuable intermediate in the synthesis of complex molecular architectures, including enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and key applications of Methyl 6-(hydroxymethyl)picolinate, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, tabulated data, and visualizations of synthetic and application-oriented workflows are presented to serve as a practical resource for researchers in the field.
Chemical and Physical Properties
Methyl 6-(hydroxymethyl)picolinate is typically a white solid under standard conditions. Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference(s) |
| CAS Number | 39977-44-1 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| IUPAC Name | methyl 6-(hydroxymethyl)pyridine-2-carboxylate | [1] |
| Appearance | White Solid / Colorless Oil | [3][4] |
| Melting Point | 178 °C | [4] |
| Boiling Point (Predicted) | 327.3 ± 32.0 °C | [4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4] |
Spectroscopic Data
¹H NMR:
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Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).
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Hydroxymethyl Protons (-CH₂OH): A singlet or a multiplet (depending on coupling with the hydroxyl proton) is anticipated around δ 4.5-5.0 ppm.
-
Methyl Ester Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm.
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Aromatic Carbons: Signals for the five carbons of the pyridine ring are expected between δ 120-160 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.
IR Spectroscopy:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are expected around 2850-3100 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.
-
C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A signal in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O bonds of the ester and alcohol.
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 167.
Synthesis of Methyl 6-(hydroxymethyl)picolinate
Several synthetic routes to Methyl 6-(hydroxymethyl)picolinate have been reported. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Synthesis via Reduction of a Diester
A common and efficient method involves the selective reduction of a diester, such as dimethyl pyridine-2,6-dicarboxylate.
To a solution of dimethyl pyridine-2,6-dicarboxylate (950 mg, 4.87 mmol) in a mixture of methanol (33.2 mL) and dichloromethane (14.2 mL) in a 100-mL round-bottom flask, sodium borohydride (NaBH₄) (185 mg, 5.02 mmol) is added in several portions at 0°C.[4] The resulting solution is stirred overnight at room temperature. The reaction is then quenched by the addition of 50 mL of aqueous HCl. The resulting solution is extracted with dichloromethane (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum. The residue is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:1 to 2:1) to yield Methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid (750 mg, 92% yield).[4]
Synthesis of Methyl 6-(hydroxymethyl)picolinate via selective reduction.
Synthesis via Desilylation
This method involves the deprotection of a silyl-protected alcohol.
A solution of 3.52 g of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester in 87 ml of tetrahydrofuran is treated with 13.6 g of tetrabutylammonium fluoride-trihydrate at 24°C under a nitrogen atmosphere and stirred for 2 hours.[3] Following this, 32 ml of a concentrated sodium chloride solution is added, and the mixture is extracted four times with ethyl acetate. The combined organic phases are dried over sodium sulfate, filtered, and concentrated by evaporation in a vacuum. The resulting residue is purified by chromatography on silica gel with a hexane/ethyl acetate gradient (50-100% ethyl acetate) to yield 0.92 g of the title compound as a colorless oil.[3]
Synthesis of Methyl 6-(hydroxymethyl)picolinate via desilylation.
Applications in Drug Development
Methyl 6-(hydroxymethyl)picolinate serves as a key building block in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.
Intermediate for Metallo-β-Lactamase Inhibitors
The rise of antibiotic resistance is a major global health concern, with metallo-β-lactamases (MBLs) being a significant contributor. These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics. Picolinic acid derivatives have been identified as promising scaffolds for the development of MBL inhibitors. Methyl 6-(hydroxymethyl)picolinate can be utilized as a starting material for the synthesis of these inhibitors. For instance, the hydroxymethyl group can be converted to other functionalities to explore structure-activity relationships and optimize inhibitory potency against enzymes like New Delhi metallo-β-lactamase-1 (NDM-1).
Precursor for Telomerase Inhibitors
Telomerase is an enzyme that is overexpressed in the majority of cancer cells and is crucial for their immortal phenotype. Consequently, it is an attractive target for anticancer drug development. Methyl 6-(hydroxymethyl)picolinate has been used as a precursor for the synthesis of telomerase inhibitors.[4] The picolinate scaffold can be elaborated to create molecules that interact with and inhibit the activity of telomerase, thereby offering a potential therapeutic strategy for cancer.
Role of Methyl 6-(hydroxymethyl)picolinate in drug development.
Synthesis of Losartan Derivatives
Methyl 6-(hydroxymethyl)picolinate is also employed in the synthesis of derivatives of Losartan, an angiotensin II receptor antagonist used for the treatment of hypertension.[4] This highlights its utility in creating analogs of existing drugs to improve their pharmacological profiles.
Safety Information
Methyl 6-(hydroxymethyl)picolinate is classified as an irritant. The following GHS hazard statements apply:
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 6-(hydroxymethyl)picolinate is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug development. Its straightforward synthesis and the presence of multiple reactive functional groups allow for its incorporation into a wide range of complex molecules with potential therapeutic value. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to facilitate its use in further research and development endeavors.
References
- 1. Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 39977-44-1 Cas No. | Methyl 6-(hydroxymethyl)picolinate | Apollo [store.apolloscientific.co.uk]
- 3. Synthesis routes of Methyl 6-(hydroxymethyl)picolinate [benchchem.com]
- 4. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]
